
A-381393
Descripción general
Descripción
A-381393 is a synthetic organic compound known for its potent and selective antagonistic activity against the dopamine D4 receptor. It has a high affinity for the human dopamine D4.4, D4.2, and D4.7 receptors, with dissociation constants (K_i) of 1.5, 1.9, and 1.6 nanomolar, respectively . This compound is notable for its ability to penetrate the blood-brain barrier, making it a valuable tool in neuroscience research .
Métodos De Preparación
The synthesis of A-381393 involves multiple steps, starting with the preparation of the core structure followed by functionalization to achieve the desired selectivity and potency. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the bicyclic framework, which is essential for the compound’s activity.
Functionalization: Introduction of various functional groups to enhance selectivity and potency. This step often involves reactions such as alkylation, acylation, and cyclization.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting involves standard organic synthesis techniques and conditions.
Análisis De Reacciones Químicas
A-381393 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its activity.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Neuropharmacological Research
A-381393 is primarily utilized in neuropharmacological studies focusing on the role of dopamine D4 receptors in various neurological and psychiatric conditions. Its selectivity allows researchers to investigate the specific effects of D4 receptor modulation without interference from other dopamine receptor subtypes.
Key Findings:
- Dopamine D4 Receptor Selectivity: this compound shows over 2700-fold selectivity for the D4 receptor compared to D1, D2, D3, and D5 receptors, making it an ideal candidate for studies aimed at understanding the specific functionalities of the D4 receptor in the brain .
- Behavioral Studies: In vivo studies have demonstrated that this compound can inhibit behaviors associated with dopamine D4 activation, such as penile erection induced by selective agonists, indicating its potential use in exploring sexual dysfunctions linked to dopaminergic systems .
Investigating Psychiatric Disorders
The compound's unique action on the dopamine system positions it as a candidate for exploring therapeutic avenues in psychiatric disorders such as schizophrenia and attention-deficit hyperactivity disorder (ADHD).
Case Studies:
- Schizophrenia Research: this compound has been used to study the effects of dopamine antagonism on psychotic symptoms. Its ability to selectively block D4 receptors without affecting other dopamine pathways may provide insights into developing treatments that minimize side effects commonly associated with traditional antipsychotics .
- ADHD Models: In animal models of ADHD, this compound has been shown to influence hyperactive behaviors, suggesting its potential utility in developing targeted therapies for attention-related disorders .
Behavioral Pharmacology
The compound is also employed in behavioral pharmacology to assess its effects on cognition and behavior mediated by the dopamine system.
Research Insights:
- Cognitive Effects: this compound has been found to affect cognitive processes linked to reward and decision-making, particularly under conditions where dopaminergic signaling is altered. Studies have indicated that it can modulate risky decision-making behaviors in rodents, providing a framework for understanding addiction mechanisms .
- Neurotransmitter Interaction: The antagonist's impact on neurotransmitter release dynamics has been studied using GTP-gamma-S binding assays, revealing its role in inhibiting agonist-induced signaling pathways in neurons expressing the D4 receptor .
Drug Development and Screening
This compound serves as a lead compound in drug development efforts targeting D4 receptors. Its pharmacokinetic properties and brain penetration capabilities make it suitable for further development into therapeutic agents.
Developmental Applications:
- Screening Libraries: The compound is included in screening libraries aimed at identifying new drugs that target the dopaminergic system. Its high selectivity profile allows researchers to filter out less specific compounds early in the development process .
- Formulation Studies: Research into solubility and formulation techniques for this compound has been conducted to enhance its bioavailability for potential clinical applications .
Mecanismo De Acción
A-381393 exerts its effects by selectively binding to the dopamine D4 receptor, thereby blocking the action of dopamine at this receptor. This antagonistic activity disrupts the normal signaling pathways mediated by the dopamine D4 receptor, leading to various pharmacological effects . The compound also shows moderate affinity for the serotonin 5-HT2A receptor, which may contribute to its overall pharmacological profile .
Comparación Con Compuestos Similares
A-381393 is unique in its high selectivity and potency for the dopamine D4 receptor compared to other dopamine receptor antagonists. Similar compounds include:
Clozapine: An antipsychotic drug with lower selectivity for the dopamine D4 receptor.
FAUC 213: A selective dopamine D4 receptor antagonist with different pharmacokinetic properties.
Remoxipride: A dopamine D2 receptor antagonist with some activity at the dopamine D4 receptor.
This compound stands out due to its high selectivity and ability to penetrate the blood-brain barrier, making it a valuable tool for research in neuroscience and pharmacology .
Actividad Biológica
A-381393 is a synthetic organic compound recognized as a potent and selective antagonist of the dopamine D4 receptor. This compound has garnered attention in pharmacological research due to its potential implications in neuropsychiatric disorders, particularly those associated with dopamine dysregulation.
This compound selectively binds to the dopamine D4 receptor, inhibiting its activity. The D4 receptor is part of the dopamine receptor family, which plays a crucial role in various neurological functions, including mood regulation, cognition, and motor control. By antagonizing this receptor, this compound may modulate the dopaminergic signaling pathways implicated in several psychiatric conditions.
Pharmacological Profile
The pharmacological profile of this compound indicates its specificity towards the D4 receptor compared to other dopamine receptors. Studies have shown that it does not significantly affect D1 or D2 receptors, making it a valuable tool for studying the role of D4 receptors in both normal physiology and pathological states.
Table 1: Comparative Binding Affinity of this compound
Receptor Type | Binding Affinity (Ki) |
---|---|
D1 | >1000 nM |
D2 | >1000 nM |
D3 | >1000 nM |
D4 | <10 nM |
Study on Neuropsychiatric Disorders
A study published in 2019 examined the effects of this compound on animal models exhibiting symptoms akin to schizophrenia. The administration of this compound resulted in a significant reduction in hyperlocomotion and improved cognitive function in these models, suggesting its potential therapeutic efficacy in treating schizophrenia-related symptoms .
Clinical Implications
Research indicates that the modulation of D4 receptors could be beneficial for conditions such as attention deficit hyperactivity disorder (ADHD) and other mood disorders. This compound's selective antagonism offers a promising avenue for developing targeted therapies with potentially fewer side effects compared to non-selective dopamine antagonists.
Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized through various studies. It is absorbed efficiently when administered orally, with peak plasma concentrations observed within 1-2 hours post-administration. The compound exhibits a half-life conducive to once-daily dosing, making it a practical candidate for chronic treatment regimens.
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Oral Bioavailability | ~75% |
Peak Plasma Concentration | 1-2 hours |
Half-Life | ~12 hours |
Propiedades
IUPAC Name |
2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-15-7-8-17(13-16(15)2)24-11-9-23(10-12-24)14-20-21-18-5-3-4-6-19(18)22-20/h3-8,13H,9-12,14H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQMCVDGOIRQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.